

Early Investigations of Frutinone A: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Frutinone A*

Cat. No.: *B137992*

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An In-depth Guide to the Foundational Research on a Novel Chromonocoumarin

Frutinone A, a naturally occurring chromonocoumarin first identified from the plant *Polygala fruticosa*, has emerged as a molecule of significant interest due to its potent and selective biological activities.^[1] Early research into this compound has laid a critical foundation for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the seminal studies on **Frutinone A**, focusing on its initial characterization, biological activities, and the experimental methodologies employed.

Core Discovery and Initial Characterization

Frutinone A, along with its congeners **Frutinone B** and **Frutinone C**, were the first chromonocoumarins to be discovered in nature.^[1] Structurally, it possesses a unique chromone-annelated coumarin core. Its discovery as an active ingredient extracted from the lipophilic fraction of *Polygala fruticosa* spurred investigations into its biological properties, which were initially noted for their broad-spectrum antimicrobial and antifungal activities.^[1]

Biological Activity: Potent and Selective CYP1A2 Inhibition

The most significant finding from early studies on **Frutinone A** is its potent and reversible inhibition of the cytochrome P450 1A2 (CYP1A2) enzyme.^{[1][2]} This inhibition is a key characteristic that has defined the initial pharmacological profile of the molecule.

Quantitative Analysis of CYP Inhibition

The inhibitory effects of **Frutinone A** on major CYP isoforms have been quantified, demonstrating a notable selectivity for CYP1A2. The following table summarizes the key quantitative data from these early investigations.

CYP Isoform	Inhibition Metric	Value (µM)	Inhibition Type
CYP1A2	IC50	0.56	-
Ki (vs. 3-cyano-7-ethoxycoumarin)	0.48	Mixed	
Ki (vs. ethoxyresorufin)	0.31	Competitive	
CYP2C19	IC50	>10	Moderate
CYP2C9	IC50	>10	Moderate
CYP2D6	IC50	>10	Moderate
CYP3A4	IC50	>10	Moderate

Table 1: Inhibitory activity of **Frutinone A** against major human cytochrome P450 isoforms. Data sourced from in vitro studies using human liver microsomes and recombinant CYPs.

These early findings highlighted **Frutinone A** as a potent inhibitor of CYP1A2, with moderate effects observed on other CYP isoforms at significantly higher concentrations. The mode of inhibition for CYP1A2 was determined to be reversible and substrate-dependent, exhibiting mixed inhibition with 3-cyano-7-ethoxycoumarin and competitive inhibition with ethoxyresorufin.

Experimental Protocols

The foundational studies on **Frutinone A** employed a range of in vitro assays to characterize its metabolic stability and inhibitory potential.

CYP Inhibition Screening Assay

The inhibitory effects of **Frutinone A** on the five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) were determined using human liver microsomes.

- Enzyme Source: Pooled human liver microsomes.
- Substrates: Specific probe substrates were used for each CYP isoform.
- Incubation: **Frutinone A** was incubated with the microsomes and the respective probe substrates.
- Analysis: The formation of the substrate-specific metabolite was measured to determine the extent of inhibition.
- IC50 Determination: The concentration of **Frutinone A** that caused 50% inhibition of enzyme activity was calculated.

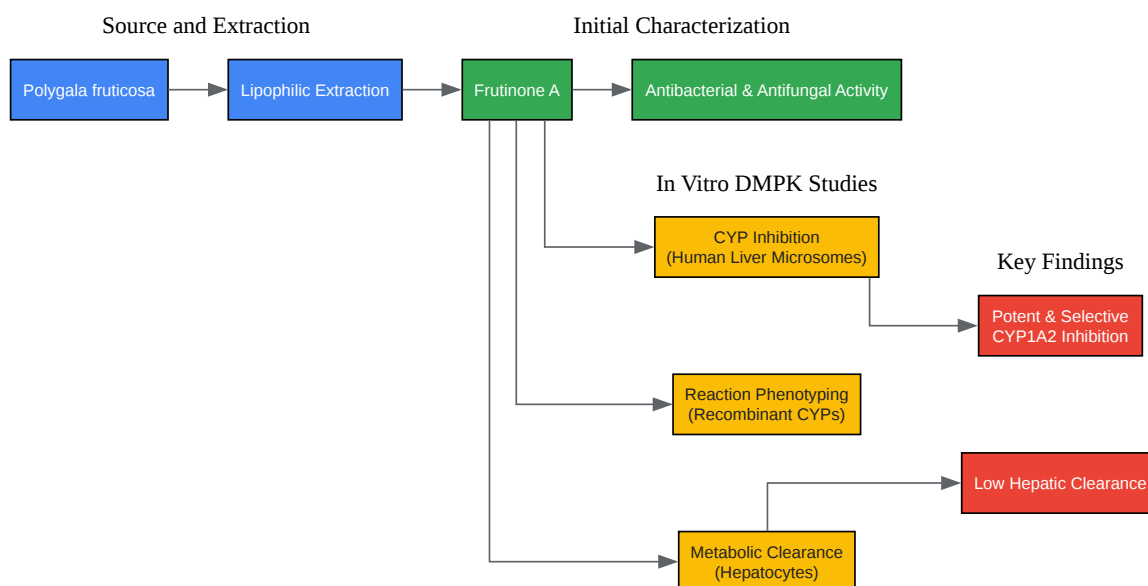
In Vitro Metabolic Clearance

To understand its metabolic fate, in vitro clearance studies were conducted using cryopreserved human hepatocytes.

- Cell System: Cryopreserved human hepatocytes.
- Method: The disappearance of **Frutinone A** from the incubation medium over time was monitored.
- Analysis: The rate of metabolism was determined by linearizing the data to calculate the half-life.
- Prediction: The in vitro data was used to predict a low hepatic clearance for **Frutinone A** (7.17 mL/min/kg).

Visualizing the Research Workflow

The logical flow of the initial investigations into **Frutinone A**'s metabolic and inhibitory properties can be visualized as follows:



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